molecular formula C13H19NO2 B14347949 Isonicotinic acid, heptyl ester CAS No. 92197-21-2

Isonicotinic acid, heptyl ester

Cat. No.: B14347949
CAS No.: 92197-21-2
M. Wt: 221.29 g/mol
InChI Key: MRYKDPMXKZAQTR-UHFFFAOYSA-N
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Description

Isonicotinic acid, heptyl ester is an organic compound with the molecular formula C13H19NO2. It is a derivative of isonicotinic acid, where the carboxylic acid group is esterified with heptyl alcohol. This compound is part of a broader class of esters, which are known for their diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isonicotinic acid, heptyl ester typically involves the esterification of isonicotinic acid with heptyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The general reaction can be represented as follows:

Isonicotinic acid+Heptyl alcoholH2SO4Isonicotinic acid, heptyl ester+H2O\text{Isonicotinic acid} + \text{Heptyl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Isonicotinic acid+Heptyl alcoholH2​SO4​​Isonicotinic acid, heptyl ester+H2​O

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of azeotropic distillation can also help in removing water formed during the reaction, thereby driving the equilibrium towards ester formation .

Chemical Reactions Analysis

Types of Reactions: Isonicotinic acid, heptyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

    Hydrolysis: Isonicotinic acid and heptyl alcohol.

    Reduction: Isonicotinic alcohol and heptyl alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of isonicotinic acid, heptyl ester is largely dependent on its derivatives and their specific applications. For instance, isoniazid, a derivative of isonicotinic acid, works by inhibiting the synthesis of mycolic acids in the cell walls of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall, leading to cell death. The molecular targets and pathways involved include the enzyme InhA, which is essential for mycolic acid synthesis .

Comparison with Similar Compounds

Properties

CAS No.

92197-21-2

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

heptyl pyridine-4-carboxylate

InChI

InChI=1S/C13H19NO2/c1-2-3-4-5-6-11-16-13(15)12-7-9-14-10-8-12/h7-10H,2-6,11H2,1H3

InChI Key

MRYKDPMXKZAQTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=CC=NC=C1

Origin of Product

United States

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